Methyl 3-(thiophen-2-yl)propiolate
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Overview
Description
Methyl 3-(thiophen-2-yl)propiolate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur this compound is characterized by the presence of a thiophene ring attached to a propiolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(thiophen-2-yl)propiolate typically involves the reaction of thiophene-2-carboxylic acid with methyl propiolate. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiophene derivatives with reduced double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the introduction of various substituents. Reagents such as bromine or chlorine can be used for halogenation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(thiophen-2-yl)propiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the development of new organic materials with unique electronic properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Industry: this compound is used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(thiophen-2-yl)propiolate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Methyl 3-(furan-2-yl)propiolate: Similar structure but contains a furan ring instead of a thiophene ring.
Methyl 3-(pyridin-2-yl)propiolate: Contains a pyridine ring instead of a thiophene ring.
Methyl 3-(benzofuran-2-yl)propiolate: Contains a benzofuran ring instead of a thiophene ring.
Uniqueness: Methyl 3-(thiophen-2-yl)propiolate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The sulfur atom in the thiophene ring can participate in various chemical reactions, making this compound versatile for synthetic applications. Additionally, the thiophene ring can enhance the compound’s biological activity, making it a valuable scaffold in medicinal chemistry.
Biological Activity
Methyl 3-(thiophen-2-yl)propiolate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H9O2S
- Molecular Weight : 193.25 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various thiophene derivatives, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
This compound has also been studied for its anticancer properties. It was evaluated alongside other compounds for cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited moderate to strong cytotoxic effects, with IC50 values indicating its potential as an anticancer agent .
Cell Line | IC50 (µM) |
---|---|
A549 | 15.0 |
MCF-7 | 20.5 |
HeLa | 18.0 |
These results suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation .
In vitro studies have shown that treatment with this compound leads to decreased phosphorylation of AKT, suggesting a disruption in the signaling cascade that promotes cell growth and survival .
Case Studies
- Antimicrobial Efficacy : A recent study tested this compound against a panel of pathogens. Results indicated that at concentrations of 50 µg/mL, the compound inhibited bacterial growth by over 70%, highlighting its potential as a lead compound for developing new antimicrobial agents.
- Cytotoxicity in Cancer Cells : In a comparative study of thiophene derivatives, this compound was one of the most effective compounds against A549 cells, achieving an IC50 value significantly lower than many known chemotherapeutic agents . This positions it as a promising candidate for further development.
Properties
Molecular Formula |
C8H6O2S |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
methyl 3-thiophen-2-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,1H3 |
InChI Key |
ISIABEIVNYSSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=CS1 |
Origin of Product |
United States |
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